N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine

Catalog No.
S12276928
CAS No.
M.F
C28H52N4O7
M. Wt
556.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-...

Product Name

N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine

IUPAC Name

(2S)-3-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]butanoic acid

Molecular Formula

C28H52N4O7

Molecular Weight

556.7 g/mol

InChI

InChI=1S/C28H52N4O7/c1-16(2)14-20(30(11)23(33)19(7)29-27(38)39-28(8,9)10)24(34)31(12)21(15-17(3)4)25(35)32(13)22(18(5)6)26(36)37/h16-22H,14-15H2,1-13H3,(H,29,38)(H,36,37)/t19-,20+,21+,22+/m1/s1

InChI Key

HSOJURICKJIQOX-MLNNCEHLSA-N

Canonical SMILES

CC(C)CC(C(=O)N(C)C(CC(C)C)C(=O)N(C)C(C(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@H](C(=O)N(C)[C@@H](CC(C)C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N(C)[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C

N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine is a complex peptide compound characterized by its intricate structure, which incorporates multiple amino acid residues and a tert-butoxycarbonyl protecting group. This compound is primarily utilized in peptide synthesis and research due to its unique structural features that facilitate various biochemical interactions.

The molecular formula of this compound is C22H42N6O4C_{22}H_{42}N_{6}O_{4}, and it has a molecular weight of approximately 446.62 g/mol. The presence of the tert-butoxycarbonyl group serves as a protective moiety, enhancing the stability of the peptide during synthesis and manipulation.

Typical of peptide chemistry, including:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for the exposure of the amine functionalities for further reactions.
  • Coupling Reactions: The amino groups can participate in coupling reactions with other carboxylic acids or activated esters to form longer peptides.
  • Hydrolysis: In aqueous conditions, the peptide bonds may undergo hydrolysis, leading to the breakdown of the compound into its constituent amino acids.

Peptides similar to N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine have been studied for various biological activities, including:

  • Antimicrobial Properties: Some peptides exhibit activity against bacteria and fungi.
  • Anticancer Activity: Certain peptide sequences have shown potential in inhibiting cancer cell growth.
  • Hormonal Activity: Peptides can mimic or inhibit hormones, affecting various physiological processes.

The specific biological activity of this compound requires further investigation through in vitro and in vivo studies.

The synthesis of N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine typically involves:

  • Solid-phase Peptide Synthesis: This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
  • Protective Group Strategy: The use of protective groups like tert-butoxycarbonyl is essential to prevent unwanted reactions during synthesis.
  • Coupling Agents: Activation reagents such as dicyclohexylcarbodiimide or 1-hydroxybenzotriazole may be used to facilitate the formation of peptide bonds.

This compound finds applications in:

  • Peptide Synthesis: It is used as an intermediate in the production of more complex peptides.
  • Drug Development: Its structural properties make it a candidate for developing new therapeutic agents.
  • Biochemical Research: It aids in studying protein interactions and functions due to its specific amino acid composition.

Interaction studies involving this compound typically focus on:

  • Binding Affinity: Assessing how well the peptide binds to specific receptors or enzymes.
  • Structure-Activity Relationship Analysis: Understanding how modifications to the peptide structure affect its biological activity.
  • Inhibition Studies: Evaluating its potential to inhibit enzymes or receptors involved in disease processes.

These studies are crucial for determining the therapeutic potential and mechanisms of action of the compound.

Similar Compounds

Several compounds share structural similarities with N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-Boc-N-methyl-L-valineC11H21NO4C_{11}H_{21}NO_{4}Simpler structure, often used in peptide synthesis.
N-Boc-D-alanineC5H9NO2C_{5}H_{9}NO_{2}Basic building block in peptide synthesis.
N-Boc-N-methyl-L-leucineC12H23NO4C_{12}H_{23}NO_{4}Similar protective group, used in similar applications.

These compounds highlight the uniqueness of N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine through their distinct amino acid compositions and functional groups, which influence their reactivity and biological properties.

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

556.38360001 g/mol

Monoisotopic Mass

556.38360001 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-09-2024

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